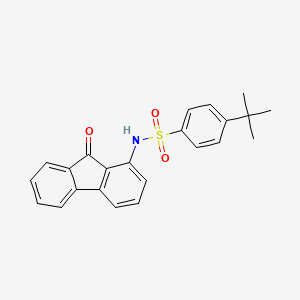

4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, commonly known as TBN, is a chemical compound that has gained significant attention in the field of scientific research. TBN is a sulfonamide derivative that exhibits various biological activities, making it a promising candidate for drug discovery and development.

Scientific Research Applications

Synthesis and Stability in Catalytic Applications

4-tert-Butylbenzenesulfonamide, a related compound, has been utilized in the synthesis of tetra peripherally substituted Fe(II) phthalocyanine. This particular design focuses on enhancing solubility and stability, parameters crucial for potential oxidation catalysts. The resulting phthalocyanine exhibits remarkable stability under oxidative conditions, which is significant for its application in the oxidation of cyclohexene and styrene, leading mainly to allylic ketone and benzaldehyde formation, respectively (Umit Işci et al., 2014).

Chemical Nucleases and Coordination Compounds

Research into sulfonamides derived from 2-picolylamine has led to the formation of copper(II) coordination compounds with notable chemical nuclease activity. The study of these compounds, including their structure and interaction with oxygen species, contributes to understanding their potential applications in DNA cleavage and related biochemical processes (B. Macías et al., 2006).

Crystallography and Molecular Interactions

The synthesis and structural analysis of N,N'-Dibenzenesulfonylputrescine, an analogue, underline its utility in the synthesis of polyamine derivatives. Its crystalline structure, featuring intermolecular hydrogen bonds, showcases the compound's relevance in understanding molecular interactions and designing novel chemical entities (A. Linden & S. Bienz, 1999).

Synthesis and Molecular Design

The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, leading to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, highlights the compound's significance in molecular design and synthesis. This research emphasizes the importance of π–π interactions and hydrogen bonding in the crystal packing and stability of such molecules (K. Balu & R. Gopalan, 2013).

Vasospasm Prevention in Medical Research

A study on the effectiveness of oral treatment with endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm demonstrates the potential medical applications of sulfonamide derivatives. This research provides a basis for the development of specific treatments for vasospasm resulting from subarachnoid hemorrhage (M. Zuccarello et al., 1996).

properties

IUPAC Name |

4-tert-butyl-N-(9-oxofluoren-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c1-23(2,3)15-11-13-16(14-12-15)28(26,27)24-20-10-6-9-18-17-7-4-5-8-19(17)22(25)21(18)20/h4-14,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFUJKIIMZITFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![Methyl (E)-4-[3-acetamido-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2732305.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)

![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)

methanone](/img/structure/B2732319.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)